Cas no 951645-46-8 (6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester)

6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester
- Ethyl 6-[(3-adamantyl-4-methoxyphenyl)]-2-naphthoate;6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester;
- 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoicAcidEthylEster
- 6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic Acid Ethyl Ester
- ethyl 6-(3-((3r,5r,7r)-adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
- 951645-46-8
- Ethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate
- 6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester
-
- インチ: InChI=1S/C30H32O3/c1-3-33-29(31)26-7-6-22-13-23(4-5-24(22)14-26)25-8-9-28(32-2)27(15-25)30-16-19-10-20(17-30)12-21(11-19)18-30/h4-9,13-15,19-21H,3,10-12,16-18H2,1-2H3
- InChIKey: JGTUSUDCIQSQBO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 440.23500
- どういたいしつりょう: 440.23514488Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 674
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 8.4
じっけんとくせい
- PSA: 35.53000
- LogP: 7.15990
6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A208310-5mg |
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester |
951645-46-8 | 5mg |
$ 236.00 | 2023-04-19 | ||
TRC | A208310-25mg |
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester |
951645-46-8 | 25mg |
$ 701.00 | 2023-04-19 | ||
TRC | A208310-100mg |
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester |
951645-46-8 | 100mg |
$ 2096.00 | 2023-04-19 |
6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Esterに関する追加情報
Comprehensive Overview of 6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester (CAS No. 951645-46-8)
6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester (CAS No. 951645-46-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This ester derivative, featuring an adamantyl group and a methoxyphenyl moiety, exhibits unique structural properties that make it valuable for applications in drug discovery and advanced material design. Researchers are particularly interested in its potential as a bioactive scaffold due to its rigid adamantane core, which enhances metabolic stability and binding affinity in target interactions.
The compound's ethyl ester functionality plays a critical role in improving its solubility and bioavailability, addressing a common challenge in drug development. Recent studies highlight its relevance in neurodegenerative disease research, where its structural analogs are being explored for modulating protein aggregation. This aligns with growing public interest in Alzheimer's therapeutics and Parkinson's disease mechanisms—topics frequently searched in academic and healthcare forums. Additionally, its naphthoic acid backbone contributes to fluorescence properties, making it a candidate for optical materials in sensors and imaging technologies.
From a synthetic chemistry perspective, CAS No. 951645-46-8 exemplifies innovative strategies for molecular hybridization, combining privileged pharmacophores like adamantane and naphthalene. This approach resonates with current trends in fragment-based drug design (FBDD), a hot topic in medicinal chemistry circles. The compound's methoxy group further allows for versatile derivatization, enabling researchers to fine-tune electronic and steric effects—a key consideration in optimizing drug-likeness parameters such as LogP and polar surface area.
Environmental and green chemistry applications are also emerging for this compound class. Its robust polycyclic framework shows promise in catalysis and supramolecular chemistry, areas gaining traction due to sustainability concerns. Online search data reveals increasing queries about eco-friendly synthetic methods and biodegradable materials, positioning 6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester as a subject of interdisciplinary interest.
Quality control of 951645-46-8 requires advanced analytical techniques like HPLC-MS and NMR spectroscopy, reflecting industry demands for high-purity intermediates. This aligns with frequent searches from pharmaceutical professionals seeking characterization protocols and impurity profiling methods. The compound's stability under various pH conditions—another trending topic in formulation science—makes it a valuable reference standard for method development.
In material science, the adamantane-naphthalene hybrid structure offers intriguing possibilities for organic electronics. Its potential in OLED materials and charge-transport layers corresponds with booming interest in flexible displays and energy-efficient lighting solutions. Patent literature indicates growing IP activity around similar polycyclic aromatic systems, underscoring their commercial relevance.
For researchers investigating structure-activity relationships (SAR), this compound serves as a versatile template. Its three-dimensional geometry addresses contemporary challenges in molecular recognition, particularly for targets with deep binding pockets. These aspects connect with frequently searched terms like allosteric modulators and protein-ligand docking in computational chemistry communities.
Safety assessments of 6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester indicate favorable profiles for research use, though proper laboratory handling protocols remain essential—a concern reflected in occupational health searches. The compound's stability data and storage recommendations are often queried by quality assurance specialists, highlighting the need for detailed technical documentation.
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